molecular formula C23H26N2O3 B2597943 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one CAS No. 903202-78-8

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one

Cat. No.: B2597943
CAS No.: 903202-78-8
M. Wt: 378.472
InChI Key: ZXWVKAYTKSNSLT-UHFFFAOYSA-N
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Description

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-phenyl-2H-chromen-2-one.

    Introduction of the ethylpiperazine moiety: The chromen-2-one intermediate is then reacted with 2-(4-ethylpiperazin-1-yl)ethanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.

    Substitution: The phenyl group and the ethylpiperazine moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.

    7-(2-(4-phenylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of an ethyl group on the piperazine moiety.

    7-(2-(4-benzylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a benzyl group instead of an ethyl group on the piperazine moiety.

Uniqueness

The uniqueness of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylpiperazine moiety enhances its solubility and membrane permeability, while the chromen-2-one core structure provides a versatile platform for further chemical modifications and interactions with biological targets.

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-20-9-8-19-16-21(18-6-4-3-5-7-18)23(26)28-22(19)17-20/h3-9,16-17H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWVKAYTKSNSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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